molecular formula C12H14ClNO4 B11169612 ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate

ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate

Cat. No.: B11169612
M. Wt: 271.69 g/mol
InChI Key: AVBWWGXSLUSRQU-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of phenylformamide and is characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with ethyl acetate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups on the phenyl ring play a crucial role in its binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(5-BROMO-2-METHOXYPHENYL)FORMAMIDO]ACETATE
  • ETHYL 2-[(5-FLUORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE
  • ETHYL 2-[(5-IODO-2-METHOXYPHENYL)FORMAMIDO]ACETATE

Uniqueness

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)FORMAMIDO]ACETATE is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group enhances the compound’s stability and influences its interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H14ClNO4/c1-3-18-11(15)7-14-12(16)9-6-8(13)4-5-10(9)17-2/h4-6H,3,7H2,1-2H3,(H,14,16)

InChI Key

AVBWWGXSLUSRQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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